molecular formula C18H18N2O4 B2696003 2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921543-11-5

2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No. B2696003
CAS RN: 921543-11-5
M. Wt: 326.352
InChI Key: ODWJCQYARBXBNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-oxoindoline-based acetohydrazides have been synthesized as part of the search for novel small molecules activating procaspase-3 . Another example is the synthesis of 3,3-disubstituted isoindolinones by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .

Scientific Research Applications

Antitumor Agents

The compound has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, the compound 4o exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle and Apoptosis Regulation

The compound has been found to affect cell cycle and apoptosis. The representative compounds 4f, 4h, 4n, 4o and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of the compound in regulating cell growth and death, which is crucial in cancer treatment .

Antiviral Activity

Indole derivatives, which include the compound , have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory diseases .

Anti-HIV Activity

The compound has been used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives, which have been reported to have anti-HIV-1 activity . This suggests potential applications in the treatment of HIV .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the prevention of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the treatment of microbial infections .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes .

properties

IUPAC Name

2,6-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-13-8-7-12(9-11(13)10-16(20)21)19-18(22)17-14(23-2)5-4-6-15(17)24-3/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJCQYARBXBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

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